
2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine
Overview
Description
2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of hydrazinyl and piperidinyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of a triazine precursor with hydrazine and piperidine. The reaction conditions may include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more
Biological Activity
The compound 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound by reviewing various studies that highlight its synthesis, pharmacological effects, and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with piperidine-substituted triazines. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Table 1: Synthesis Overview
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Hydrazine + Piperidine-substituted triazine | Reflux in ethanol | This compound |
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in several human cancer models.
Case Studies
-
Study on MCF-7 and HCT-116 Cell Lines
- Objective : To assess the antiproliferative activity of synthesized triazine derivatives.
- Findings : The compound exhibited IC50 values ranging from 1.0 µM to 19.51 µM against MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines. Notably, derivatives with piperidine substitutions showed enhanced activity compared to those with morpholine .
- Mechanistic Insights
Table 2: Antiproliferative Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 1.0 |
This compound | HCT-116 | 0.98 |
Other Derivatives | MCF-7 | 10.4 - 22.2 |
Other Derivatives | HCT-116 | 8.8 - 19.5 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Cancer Cell Proliferation : By targeting specific receptors such as EGFR and CDK-2, it disrupts signaling pathways essential for tumor growth.
- Induction of Apoptosis : Some studies suggest that these compounds may also promote programmed cell death in cancer cells through various apoptotic pathways.
Properties
IUPAC Name |
[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N7/c14-18-11-15-12(19-7-3-1-4-8-19)17-13(16-11)20-9-5-2-6-10-20/h1-10,14H2,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDQHJBFSZPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292221 | |
Record name | STK032097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-69-4 | |
Record name | NSC80866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK032097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.